[9-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]malononitrile
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Overview
Description
2-[9-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile is a complex heterocyclic compound It features a unique structure that includes an isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline core, which is known for its potential biological activities
Preparation Methods
The synthesis of 2-[9-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-methoxybenzaldehyde with a suitable pyrrole derivative, followed by cyclization and functional group modifications, can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thioxo group allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-[9-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and potential inhibitory effects.
Medicine: The compound’s potential biological activities are explored for developing new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[9-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[9-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile include other heterocyclic compounds with isothiazolo or pyrrolo cores. Examples include:
1H-Pyrazolo[3,4-b]quinolines: Known for their fluorescent properties and biological activities.
Coumarin derivatives: Widely studied for their medicinal properties, including anti-coagulant and anti-cancer activities.
Quinolinyl-pyrazoles: Investigated for their pharmacological potential, particularly in treating various health conditions.
The uniqueness of 2-[9-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H16N4O2S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-7,7-dimethyl-9-oxo-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H16N4O2S2/c1-24(2)21-19(23(31)28(32-21)14-6-4-7-15(10-14)30-3)17-9-5-8-16-18(13(11-25)12-26)22(29)27(24)20(16)17/h4-10H,1-3H3 |
InChI Key |
BQMZSWUPRNSQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=C(C#N)C#N)C4=CC=C3)C(=S)N(S2)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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